3-Nitrochalcone's Anti-Inflammatory Activity is Position-Specific: A Direct Head-to-Head Comparison of 10 Nitrochalcone Isomers
In a direct comparative study of 10 nitrochalcones, 3-nitrobenzalacetophenone (Compound 6) demonstrated an intermediate anti-inflammatory effect with an inhibition of 52.62 ± 1.37% in a TPA-induced mouse ear edema model. This activity is statistically distinct from the most potent *ortho*-substituted analog (Compound 5, 80.77 ± 2.82%) and significantly greater than the least active compound (Compound 10, 13.22 ± 2.08%) [1]. This data underscores that the *meta*-nitro position confers a unique pharmacological fingerprint that cannot be replicated by other isomers.
| Evidence Dimension | In vivo anti-inflammatory activity (% inhibition of ear edema) |
|---|---|
| Target Compound Data | 52.62 ± 1.37% |
| Comparator Or Baseline | Compound 5 (80.77 ± 2.82%, *ortho*-nitro) and Compound 10 (13.22 ± 2.08%) |
| Quantified Difference | 3-nitrochalcone is 28.15% less active than the ortho-isomer but 39.40% more active than the least potent isomer |
| Conditions | TPA-induced mouse ear edema model; 1.0 mg/ear dose |
Why This Matters
For researchers developing anti-inflammatory agents, selecting the correct positional isomer is critical; this data precisely quantifies the activity level of 3-nitrochalcone, enabling rational library design and preventing wasted resources on less active or unpredictable alternatives.
- [1] Hidalgo, A. Y., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Scientia Pharmaceutica, 92(4), 54. View Source
